1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one
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Overview
Description
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one is an organic compound with the molecular formula C12H16N2O3. It is characterized by the presence of a pyrrolidin-2-one ring attached to a 2-(4-nitrophenoxy)ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one typically involves the reaction of 4-nitrophenol with 2-bromoethylamine hydrobromide to form 2-(4-nitrophenoxy)ethylamine. This intermediate is then reacted with pyrrolidin-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or thiols under appropriate conditions
Scientific Research Applications
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or interference with DNA replication and repair processes .
Comparison with Similar Compounds
1-(2-(4-Nitrophenoxy)ethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(2-(4-Aminophenoxy)ethyl)pyrrolidin-2-one: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
1-(2-(4-Methoxyphenoxy)ethyl)pyrrolidin-2-one: The presence of a methoxy group instead of a nitro group can affect the compound’s solubility and interaction with biological targets.
1-(2-(4-Chlorophenoxy)ethyl)pyrrolidin-2-one: The chloro group can influence the compound’s stability and reactivity in different chemical environments
Properties
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12-2-1-7-13(12)8-9-18-11-5-3-10(4-6-11)14(16)17/h3-6H,1-2,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZNWAYUIBMENR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632313 |
Source
|
Record name | 1-[2-(4-Nitrophenoxy)ethyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-35-7 |
Source
|
Record name | 1-[2-(4-Nitrophenoxy)ethyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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